molecular formula C8H7BrF3NO2S B6357339 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1621415-14-2

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6357339
CAS No.: 1621415-14-2
M. Wt: 318.11 g/mol
InChI Key: AKZPPIIZPSRRIV-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrF3NO2S. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 2-bromo-5-(trifluoromethyl)aniline and a sulfonyl chloride derivative. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of this reaction are moderate, typically ranging from 50% to 62% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in the case of HCV NS3 protease inhibitors, the compound binds to the active site of the protease, inhibiting its activity and preventing the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the bromine atom, trifluoromethyl group, and sulfonamide group. This combination imparts specific chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZPPIIZPSRRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate EU using methylamine and 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. 1H NMR (500 MHz, CDCl3) δ 8.46-8.29 (d, J=2.4, 1H), 7.99-7.79 (d, J=8.3, 1H), 7.79-7.59 (dd, J=8.3, 2.3, 1H), 5.20-5.01 (d, J=6.4, 1H), 2.80-2.56 (d, J=5.3, 3H).
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